molecular formula C18H13BrN2O2S B2692901 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine CAS No. 921099-38-9

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine

Cat. No.: B2692901
CAS No.: 921099-38-9
M. Wt: 401.28
InChI Key: ZFCLAAGIHLSKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine is a synthetic pyridazine derivative designed for advanced chemical and pharmaceutical research. This hybrid molecule incorporates a benzodioxole moiety, a structural feature present in various pharmacologically active compounds , linked to a pyridazine core modified with a (4-bromobenzyl)thio functional group. The benzodioxole ring system is a common scaffold in medicinal chemistry, often associated with biological activity . The pyridazine ring is a nitrogen-rich diazine known for its versatile applications in drug discovery . The specific (4-bromobenzyl)thio substitution is a strategic modification intended to influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets. Researchers may investigate this compound as a key intermediate in organic synthesis or as a candidate for biological screening. Potential research applications include, but are not limited to, the development of novel therapeutic agents, given that similar pyridazine and benzodioxide-containing structures have been explored for various biological activities . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for direct human use, diagnostic applications, or any therapeutic purposes. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(4-bromophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-14-4-1-12(2-5-14)10-24-18-8-6-15(20-21-18)13-3-7-16-17(9-13)23-11-22-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCLAAGIHLSKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine typically involves a multi-step process. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridazine ring and the 4-bromobenzylthio group. Key steps include:

    Formation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde.

    Pyridazine Ring Formation: The pyridazine ring is often synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The final step involves the nucleophilic substitution of the pyridazine derivative with 4-bromobenzylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzo[d][1,3]dioxole and pyridazine moieties can facilitate interactions with biological macromolecules, while the 4-bromobenzylthio group can enhance binding affinity or specificity.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s pyridazine core distinguishes it from structurally related heterocycles such as benzimidazoles, pyrimidines, and furopyridines. Below is a comparative analysis:

Compound Core Structure Key Substituents Synthetic Route Key Properties
Target: 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine Pyridazine 3-Benzo[d][1,3]dioxol-5-yl, 6-(4-bromobenzylthio) Likely involves nucleophilic substitution or Pd-catalyzed coupling (inferred) High lipophilicity (bromine, aromatic groups), planar structure for π-π stacking
5b-j () Benzimidazole 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio), 6-substituted-5-fluoro Multi-step synthesis with K3PO4, X-PHOS, Pd(OAc)2, and chromatographic purification Melting points: 485–549 K; IR: NH amide (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹)
27a–28a () Pyrimidine-Quinolone 4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl, phenylthio-methylquinolin-2-one Hybrid synthesis via nucleophilic substitution and Suzuki coupling Melting points: 515–570 K; HRMS: M+H⁺ matches theoretical within 5 ppm accuracy
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenylethynyl Sonogashira coupling with Pd catalysis Yellow solid; Rf = 0.22 (hexane:EtOAc 1:1)

Key Structural and Functional Differences

  • Benzimidazoles () exhibit greater conformational flexibility due to their fused ring system, which may affect binding specificity in biological targets.
  • Substituent Effects :

    • The 4-bromobenzylthio group in the target compound increases molecular weight (Br: 79.9 g/mol) and lipophilicity (ClogP ~4.5 estimated), whereas methoxy or nitro substituents in analogs (e.g., 4f in ) reduce lipophilicity but improve solubility .
    • Piperonyl groups (common in all compounds) contribute to π-stacking interactions and metabolic stability due to the methylenedioxy bridge .

Spectral and Physical Properties

  • Melting Points: Pyrimidine-quinolone hybrids () exhibit higher melting points (515–570 K) compared to benzimidazoles (485–549 K), likely due to stronger intermolecular hydrogen bonding . The target compound’s melting point is unreported but expected to fall within this range based on structural similarity.
  • NMR Signatures :

    • The benzo[d][1,3]dioxol-5-yl group shows characteristic ¹H NMR signals at δ 6.7–7.0 ppm (aromatic protons) and δ 5.9–6.0 ppm (methylenedioxy) across all compounds .
    • The 4-bromobenzylthio group in the target compound would display distinct ¹H NMR signals near δ 4.5 ppm (SCH₂) and δ 7.3–7.5 ppm (aromatic Br-C6H4) .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine is a synthetic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyridazine family and has been studied for its potential applications in medicinal chemistry, particularly in cancer therapy and as an anti-inflammatory agent. The following sections will explore its biological properties, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C18H13BrN2O2S
  • Molecular Weight : 401.28 g/mol
  • CAS Number : 921099-38-9

This compound is characterized by a benzo[d][1,3]dioxole moiety, which is linked to a pyridazine ring through a thioether group with a bromobenzyl substituent.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that compounds similar to this structure can inhibit cancer cell proliferation effectively.

A notable study reported that derivatives of benzo[d][1,3]dioxole showed IC50 values against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for some derivatives were as low as 1.54 µM for HCT116 compared to the standard drug doxorubicin, which had an IC50 of approximately 7.46 µM .

CompoundCell LineIC50 (µM)Reference
This compoundHepG2TBD
Similar DerivativeHCT1161.54
DoxorubicinHCT1167.46

Anti-inflammatory and Antioxidant Activities

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, its antioxidant activity contributes to its protective effects against oxidative stress-related damage in cells.

Enzyme Inhibition

Studies indicate that this compound acts as a potent inhibitor of enzymes such as:

  • Tyrosinase : Involved in melanin production; inhibition can have implications in skin health and pigmentation disorders.
  • Acetylcholinesterase : Inhibition is relevant for conditions like Alzheimer's disease, where increased acetylcholine levels are desired.

Toxicity and Safety

Toxicological assessments have shown that this compound exhibits cytotoxic effects at higher concentrations while remaining relatively safe at lower doses. Its safety profile suggests potential for therapeutic applications but necessitates careful dosage regulation to avoid adverse effects.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings. For example:

  • Study on Antitumor Activity : A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticancer activity using SRB assays across multiple cell lines.
  • Mechanistic Studies : Investigations into the apoptotic pathways activated by these compounds revealed their ability to induce apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Formulation Development : Addressing solubility issues for better bioavailability.
  • Mechanism Elucidation : Detailed studies on the molecular mechanisms underlying its biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.